![molecular formula C11H20ClN3O3 B2987994 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1170830-06-4](/img/structure/B2987994.png)
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1170830-06-4 . It has a molecular weight of 277.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(1-piperazinylcarbonyl)-4-piperidinecarboxylic acid hydrochloride . The InChI code for the compound is 1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 277.75 .科学的研究の応用
Antibiotic Development
This compound is used as a reactant in the synthesis of antibiotic nitroxoline derivatives. These derivatives are known for their ability to inhibit cathepsin B, an enzyme often implicated in cancer metastasis and other diseases .
Cardiovascular Therapeutics
Researchers utilize this chemical in the creation of RhoA inhibitors, which are explored for their potential in cardiovascular disease therapy. RhoA is a small GTPase that plays a crucial role in the regulation of the cardiovascular system .
Cancer Treatment
The compound serves as a precursor in the development of alkyl piperidine and piperazine hydroxamic acids, which act as HDAC inhibitors. HDAC inhibitors are a class of compounds that can induce cancer cell death, stop cancer cell growth, and affect gene expression .
Neurological Disorders
It is involved in the synthesis of sphingosine-1-phosphate receptor agonists. These agonists have implications in treating multiple sclerosis and other neurological disorders due to their role in cell signaling and immune response .
Rheumatoid Arthritis
The compound is a key ingredient in the synthesis of IKK2 inhibitors. These inhibitors are under investigation for their potential to treat rheumatoid arthritis, a chronic inflammatory disorder .
Antiviral Agents
Piperidine derivatives, including those derived from our compound of interest, are being studied for their antiviral properties. This is particularly relevant in the design of new medications to combat viral infections .
Anticancer Agents
The piperidine moiety is a common feature in many anticancer agents. Its derivatives are being explored for various therapeutic applications, including as potential anticancer drugs .
Pharmacological Research
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound is used in the synthesis of various piperidine derivatives for pharmacological research, exploring its potential in drug discovery and biological evaluation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
Related compounds such as isonipecotic acid are known to act as partial agonists at gaba a receptors .
Mode of Action
Based on its structural similarity to isonipecotic acid, it may interact with gaba a receptors, potentially enhancing the inhibitory effects of gaba in the central nervous system .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Related compounds used in protac (proteolysis-targeting chimera) development may have their degradation kinetics and admet properties impacted by the rigidity of the linker region .
Result of Action
If it acts similarly to isonipecotic acid, it may enhance the inhibitory effects of GABA, potentially leading to decreased neuronal excitability .
特性
IUPAC Name |
1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGGZXYVXTFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。